1-(oxolan-3-yl)piperidin-4-one
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Overview
Description
1-(Oxolan-3-yl)piperidin-4-one is an organic compound belonging to the family of piperidinones. It has attracted significant scientific interest due to its diverse applications in various fields of research and industry. This compound features a piperidinone ring substituted with an oxolane group, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Oxolan-3-yl)piperidin-4-one can be synthesized through various synthetic routes. One common method involves the Mannich reaction, which is a condensation reaction of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . The reaction typically occurs in an ethanol solvent under reflux conditions. The resulting product can be further purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound often involves large-scale Mannich reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(Oxolan-3-yl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Sodium borohydride, lithium aluminum hydride
- Nucleophiles: Alkyl halides, acyl chlorides
Major Products Formed:
- Carboxylic acids
- Alcohols
- Amines
- Substituted derivatives
Scientific Research Applications
1-(Oxolan-3-yl)piperidin-4-one has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of biologically active molecules, including potential drug candidates for various diseases.
Medicine: It has been investigated for its potential therapeutic applications, including antimicrobial, antiviral, and anticancer activities.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(oxolan-3-yl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
1-(Oxolan-3-yl)piperidin-4-one can be compared with other similar compounds, such as:
1-(Tetrahydrofuran-3-yl)piperidin-4-amine: This compound features a similar piperidinone ring with a tetrahydrofuran group, but differs in its amine substitution.
2,6-Diaryl-3-methyl-4-piperidones: These compounds have a piperidinone core with aryl and methyl substitutions, offering different chemical and biological properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its oxolane group enhances its solubility and stability, making it a versatile intermediate in various synthetic and research applications.
Properties
CAS No. |
1341886-47-2 |
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Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.2 |
Purity |
94 |
Origin of Product |
United States |
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